Enhanced Lipophilicity (XLogP3) vs. Non-Chlorinated N-Benzyl Analogs
The target compound exhibits a computed XLogP3 of 3.8, which is 0.54 log units higher than the unsubstituted N-benzyl analog (LogP 3.26) and 0.62 log units higher than the 4-methoxybenzyl analog (LogP 3.18) [1]. This increased lipophilicity is attributable to the chlorine substituent on the benzyl ring and correlates with higher predicted membrane permeability. For context, the optimal LogP range for CNS drug candidates is typically 2–4, and the target compound sits near the upper end, suggesting potential for enhanced blood-brain barrier penetration relative to less lipophilic analogs [2]. However, no direct comparative brain penetration or pharmacokinetic data are available for this specific compound.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | N-benzyl analog: LogP 3.26; 4-methoxybenzyl analog: LogP 3.18 |
| Quantified Difference | ΔLogP = +0.54 vs. N-benzyl; ΔLogP = +0.62 vs. 4-methoxybenzyl |
| Conditions | Computed values: PubChem XLogP3 (target) and Hit2Lead LogP (comparators) |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion and tissue distribution, making the compound a more lipophilic alternative for applications requiring enhanced membrane partitioning relative to non-halogenated N-benzyl congeners.
- [1] PubChem CID 3273946 computed XLogP3 = 3.8; Hit2Lead data for N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine (LogP 3.26) and 2-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine (LogP 3.18). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. View Source
